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molecular formula C12H20O4 B8313986 2-(2',2'-Diethoxyethyl)-1,3-cyclohexanedione

2-(2',2'-Diethoxyethyl)-1,3-cyclohexanedione

Cat. No. B8313986
M. Wt: 228.28 g/mol
InChI Key: XCRLSJPBVAAHNO-UHFFFAOYSA-N
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Patent
US04336202

Procedure details

The reactions of Examples 1 and 3 were respectively repeated and the reaction products were admixed in a molar (1)/(2) ratio of 87.6:12.4. Then, 1014 mg of this mixture of 2-ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone and 2-(2',2'-diethoxyethyl)-1,3-cyclohexanedione, 1.7 ml of liquid ammonia and 5.5 ml of methanol were admixed in a glass tube which was sealed and heated at 100° C. for 1 hour and, then, at 150° C. for 16 hours. The above procedure provided 357.6 mg of 4-oxo-4,5,6,7-tetrahydroindole (yield 49%).
[Compound]
Name
)/( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1014 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]1[CH2:12][C:11]2[C:10](=O)[CH2:9][CH2:8][CH2:7][C:6]=2[O:5]1)C.C(OC(OCC)CC1C(=O)CCCC1=O)C.[NH3:30]>CO>[O:5]=[C:6]1[CH2:7][CH2:8][CH2:9][C:10]2[NH:30][CH:4]=[CH:12][C:11]1=2

Inputs

Step One
Name
)/( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
mixture
Quantity
1014 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1OC=2CCCC(C2C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1C(CCCC1=O)=O)OCC
Name
liquid
Quantity
1.7 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
5.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was sealed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C=2C=CNC2CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 357.6 mg
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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